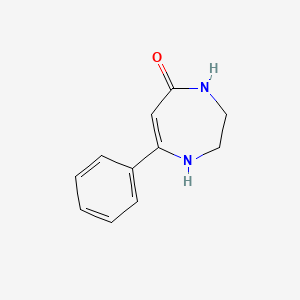

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Description

The exact mass of the compound 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBKTEDAGWNUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511054 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57552-95-1 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Diazepan-5-one Core

The seven-membered nitrogen-containing heterocyclic ring system of 1,4-diazepan-5-one is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is attributed to its versatile binding properties and its presence in a multitude of biologically active compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including sedative, myorelaxant, anxiolytic, anticonvulsant, antibacterial, antifungal, and even anticancer properties. The phenyl substitution at the 7-position, in particular, has been a key area of investigation, leading to the discovery of compounds with significant psychotropic effects. This guide provides a detailed exploration of the discovery and synthesis of a pivotal member of this class, 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one.

Discovery and Foundational Synthesis

The initial synthesis and exploration of the pharmacological properties of 7-phenyl-1,4-diazepin-5-one and its derivatives were significantly advanced by the work of Chammache and colleagues. Their research established that these compounds possess sedative, myorelaxant, and anxiolytic actions, highlighting their potential as psychotropic agents[1]. The foundational synthetic route to this class of compounds involves the condensation of a β-keto ester with a diamine, a robust and efficient method that remains a cornerstone of diazepine synthesis.

Core Synthetic Strategy: Condensation of Ethyl Benzoylacetate and Ethylenediamine

The most direct and widely cited method for the preparation of this compound is the reaction between ethyl benzoylacetate and ethylenediamine. This reaction proceeds through a cyclocondensation mechanism, forming the seven-membered diazepine ring.

The synthesis is a classic example of a condensation reaction. The initial step involves the nucleophilic attack of one of the primary amine groups of ethylenediamine on the ester carbonyl of ethyl benzoylacetate, followed by the elimination of ethanol. The second step is an intramolecular nucleophilic attack of the second amine group on the ketone carbonyl, leading to the formation of an enamine within the seven-membered ring after dehydration.

Caption: Generalized reaction mechanism for the synthesis.

Detailed Experimental Protocol

The following protocol is a well-established procedure for the synthesis of this compound[1].

Materials:

-

Ethyl benzoylacetate (1 mol)

-

Ethylenediamine (1 mol)

-

Mixed xylenes (as solvent)

-

Chloroform (for washing)

-

Nitrogen gas supply

-

Standard reflux and distillation apparatus

Procedure:

-

Reaction Setup: In a reaction vessel equipped for reflux and operating under a nitrogen atmosphere, dissolve ethylenediamine (60 g, 1 mol) in 1 liter of mixed xylenes.

-

Addition of β-Keto Ester: Heat the ethylenediamine solution to reflux. Prepare a solution of ethyl benzoylacetate (192 g, 1 mol) in 400 ml of mixed xylenes. Add this solution dropwise to the refluxing ethylenediamine solution over a period of 1 hour.

-

Reflux and Water Removal: After the addition is complete, continue to reflux the reaction mixture for an additional hour. During this time, water will be formed as a byproduct. Remove the water by azeotropic distillation.

-

Solvent Removal: Once the water has been removed, distill off the xylene solvent over a 2-hour period.

-

Crystallization and Isolation: Allow the resulting reaction product to cool and stand at room temperature. Crystalline material will form.

-

Purification: Isolate the crystalline product by filtration. Wash the crystals several times with chloroform and then dry to obtain the final product.

Characterization and Data

The synthesized this compound is a crystalline solid. Its identity and purity can be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Melting Point | 207-210 °C | [1] |

| Appearance | Crystalline solid | [1] |

Spectroscopic Data:

While specific spectral data from the original synthesis can be sparse in older literature, related studies on similar 1,4-diazepine derivatives provide expected spectral characteristics. For instance, the 1H NMR spectrum would typically show signals for the aromatic protons of the phenyl group, the NH protons of the diazepine ring, and the methylene protons of the ethylenediamine backbone. The 13C NMR would show corresponding signals for the carbonyl carbon, the enamine carbons, the aromatic carbons, and the aliphatic carbons of the ring.

Alternative Synthetic Approaches and Future Directions

While the direct condensation method is robust, research into alternative synthetic routes for 1,4-diazepines continues, driven by the desire for milder reaction conditions, higher yields, and greater structural diversity.

Catalytic Methods

Recent advancements have explored the use of various catalysts to improve the efficiency of diazepine synthesis. For example, heteropolyacids have been employed as efficient and reusable catalysts for the synthesis of substituted 1,4-diazepines. These acid catalysts can facilitate the condensation reaction under milder conditions and in some cases, lead to improved yields.

Caption: A generalized workflow for catalytic synthesis.

The exploration of such catalytic systems is a testament to the ongoing importance of the 1,4-diazepan-5-one scaffold in medicinal chemistry. The development of more efficient and environmentally friendly synthetic methods will undoubtedly accelerate the discovery of new drug candidates based on this privileged structure.

Conclusion

The this compound core represents a significant achievement in heterocyclic and medicinal chemistry. Its straightforward and efficient synthesis has paved the way for the exploration of a vast chemical space of related derivatives with a wide array of biological activities. This guide has provided a comprehensive overview of its foundational synthesis, rooted in the principles of condensation chemistry, and has touched upon modern advancements that continue to refine and improve upon these classic methods. For researchers in drug discovery and development, a thorough understanding of the synthesis and properties of this core scaffold is invaluable for the design and creation of next-generation therapeutics.

References

-

Chammache, M., Zellou, A., Essassi, E. M., Cherrah, Y., & Hassar, M. (2001). Synthèse et étude pharmacologique de la 7-phényl-1,4-diazépine-5-one et de ses dérivés. Annales Pharmaceutiques Françaises, 59(3), 206-210. [Link]

-

PrepChem. (n.d.). Synthesis of 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Phenyl-1,4-Diazepin-5-One Derivatives

This guide provides a comprehensive exploration of the core physicochemical properties of 7-phenyl-1,4-diazepin-5-one derivatives, a class of compounds with significant potential in drug discovery, particularly for central nervous system (CNS) targets. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, for designing effective and safe therapeutic agents.

The Significance of the 7-Phenyl-1,4-Diazepin-5-One Scaffold

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, most notably as the core of the widely prescribed benzodiazepine drugs. The presence of a phenyl group at the 7-position and a ketone at the 5-position of the diazepine ring creates a unique electronic and steric environment that influences the molecule's interaction with biological targets. These derivatives have been investigated for their sedative, myorelaxant, and anxiolytic actions, underscoring the importance of their physicochemical characteristics in achieving desired pharmacological effects.[1]

Lipophilicity: A Key Determinant of CNS Penetration

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter for drugs targeting the CNS. It governs the ability of a compound to cross the blood-brain barrier (BBB) and reach its site of action. The partition coefficient (log P) and the distribution coefficient (log D) are the most common measures of lipophilicity.

Understanding log P and log D

-

log P: The logarithm of the partition coefficient, which is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher log P value indicates greater lipophilicity. For CNS drugs, a log P value around 2 is often considered optimal for balancing BBB penetration with sufficient aqueous solubility.[2][3]

-

log D: The logarithm of the distribution coefficient, which is the ratio of the concentration of all species of a compound (ionized and neutral) in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For ionizable compounds, log D is pH-dependent and provides a more physiologically relevant measure of lipophilicity than log P.

Structure-Lipophilicity Relationship

The lipophilicity of 7-phenyl-1,4-diazepin-5-one derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the diazepine core.

-

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) on the phenyl ring generally increases lipophilicity. For instance, the presence of a bromine atom at the 7-position of the fused benzene ring in 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one contributes to its lipophilic character.[4]

-

Alkyl Groups: The addition of small alkyl groups to the diazepine ring, such as an ethyl group at the N-4 position, will increase the molecule's lipophilicity.

-

Polar Groups: Introducing polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, will decrease lipophilicity and increase aqueous solubility.

The interplay of these substituents allows for the fine-tuning of the lipophilicity to achieve the desired balance for optimal CNS penetration and pharmacokinetic properties.

Experimental Determination of log P and log D

A reliable method for determining log P and log D is the shake-flask method , followed by quantification using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method for log P Determination

-

Preparation of Solutions:

-

Prepare a stock solution of the 7-phenyl-1,4-diazepin-5-one derivative in a suitable organic solvent (e.g., methanol).

-

Prepare a phosphate buffer solution (pH 7.4) saturated with n-octanol and n-octanol saturated with the phosphate buffer.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a screw-cap tube.

-

Shake the tube vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Centrifuge the tube to achieve complete phase separation.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

-

Analyze the concentration of the compound in each layer using a validated HPLC method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

log P = log10(P)

-

Ionization Constant (pKa): Impact on Solubility and Receptor Binding

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. For 7-phenyl-1,4-diazepin-5-one derivatives, which are weakly basic, the pKa value determines the extent of ionization at physiological pH. This, in turn, affects their aqueous solubility, membrane permeability, and interaction with biological targets.

The Role of pKa in Drug Action

The diazepine ring contains nitrogen atoms that can be protonated. The pKa value represents the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. The neutral form is generally more lipophilic and can more readily cross cell membranes, while the ionized form often has higher aqueous solubility and may be crucial for binding to the target receptor through ionic interactions.

Structural Influences on pKa

The pKa of 7-phenyl-1,4-diazepin-5-one derivatives can be modulated by substituents:

-

Electron-Withdrawing Groups: Substituents that pull electron density away from the nitrogen atoms (e.g., nitro groups, halogens) will decrease their basicity and thus lower the pKa value.

-

Electron-Donating Groups: Substituents that donate electron density to the nitrogen atoms (e.g., alkyl groups) will increase their basicity and raise the pKa value.

A study on substituted benzodiazepinones showed that the π-electron properties of substituents on the fused benzene ring can influence the electron density of the diazepinone ring, thereby affecting its properties.

Experimental Determination of pKa

UV-Visible spectrophotometry is a common and effective method for determining the pKa of ionizable compounds.

Experimental Protocol: Spectrophotometric pKa Determination

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the 7-phenyl-1,4-diazepin-5-one derivative in a suitable solvent (e.g., methanol).

-

UV-Vis Measurement:

-

Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total drug concentration but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

Aqueous Solubility: A Prerequisite for Absorption

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility can lead to low bioavailability and hinder preclinical and clinical development.

Factors Affecting Solubility

The solubility of 7-phenyl-1,4-diazepin-5-one derivatives is influenced by:

-

Lipophilicity: Generally, an increase in lipophilicity (higher log P) leads to a decrease in aqueous solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state affects the energy required to dissolve the compound.

-

Ionization (pKa): The ionized form of a compound is typically more soluble in water than the neutral form. Therefore, the solubility of these derivatives will be pH-dependent.

Experimental Determination of Aqueous Solubility

The equilibrium solubility can be determined by the shake-flask method.

Experimental Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of the solid 7-phenyl-1,4-diazepin-5-one derivative to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Chemical Stability: Ensuring Therapeutic Efficacy and Safety

The chemical stability of a drug substance is crucial for its shelf-life, formulation development, and safety. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially toxic impurities.

Degradation Pathways

1,4-Diazepine derivatives can be susceptible to degradation under various conditions:

-

Hydrolysis: The amide bond within the diazepinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

-

Oxidation: The molecule may be sensitive to oxidative degradation, particularly if it contains electron-rich moieties.

-

Photodegradation: Exposure to light can induce degradation in some compounds.

Stability Testing Protocol

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Protocol: Forced Degradation Study

-

Stress Conditions: Expose solutions of the 7-phenyl-1,4-diazepin-5-one derivative to a range of stress conditions, including:

-

Acidic: e.g., 0.1 M HCl at elevated temperature.

-

Basic: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid drug substance and a solution of the drug.

-

Photolytic: Expose a solution of the drug to UV and visible light.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector) to separate the parent drug from any degradation products.

-

Identification: Characterize the structure of any significant degradation products.

Integrating Physicochemical Properties for Drug Design

The successful development of a 7-phenyl-1,4-diazepin-5-one derivative as a CNS drug requires a multi-parameter optimization approach. The ideal candidate will possess a balanced profile of lipophilicity, pKa, solubility, and stability.

Caption: Interplay of Physicochemical Properties and ADME.

Caption: Experimental Workflow for Physicochemical Profiling.

Quantitative Data Summary

| Compound | R7 | R1 | C2' | log P (calculated) | pKa |

| Diazepam | Cl | CH₃ | H | 2.82 | 3.3 |

| Lorazepam | Cl | H | Cl | 2.39 | 1.3, 11.5 |

| Oxazepam | Cl | H | H | 2.24 | 1.7, 11.6 |

| Nitrazepam | NO₂ | H | H | 2.1 | 3.2, 10.7 |

Note: The log P and pKa values are compiled from various sources and should be considered as approximate. Experimental determination for specific 7-phenyl-1,4-diazepin-5-one derivatives is highly recommended.

Conclusion

The physicochemical properties of 7-phenyl-1,4-diazepin-5-one derivatives are inextricably linked to their potential as therapeutic agents. A comprehensive and early-stage evaluation of lipophilicity, ionization, solubility, and stability is essential for guiding the drug discovery and development process. By understanding the structure-property relationships and employing robust experimental methodologies, researchers can rationally design and select candidates with optimized ADME profiles, thereby increasing the probability of clinical success.

References

-

Neurochemical and pharmacokinetic correlates of the clinical action of benzodiazepine hypnotic drugs. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021, November 7). YouTube. Retrieved January 18, 2026, from [Link]

-

The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Lipophilicity Parameters of Analyzed Compounds with the log P Values... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

6-Aryl-4H-s-triazolo[4,3-a][5][6]benzodiazepines. Influence of 1-substitution on pharmacological activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

On substituent effect on the benzodiazepinone system. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

1,4-Diazepines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;(8S,11R,13S,14S,17S). (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015, April 8). PubMed Central. Retrieved January 18, 2026, from [Link]

-

7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

[Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 18, 2026, from [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

1,3-Dihydro-7-Nitro-5-Phenyl-2H-1,4-Benzodiazepin-2-One. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved January 18, 2026, from [Link]

-

pKa Data Compiled by R. Williams page-1. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | C15H11BrN2O | CID 76167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Neurochemical and pharmacokinetic correlates of the clinical action of benzodiazepine hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Pharmacological Screening of 7-Phenyl-tetrahydro-1,4-diazepinones

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-phenyl-tetrahydro-1,4-diazepinone scaffold represents a privileged chemical structure in medicinal chemistry, bearing a close resemblance to the 1,4-benzodiazepine class of central nervous system (CNS) active agents. This guide provides a comprehensive framework for the initial pharmacological screening of novel 7-phenyl-tetrahydro-1,4-diazepinone derivatives. We will delve into a tiered, logical screening cascade designed to efficiently characterize the potential therapeutic value and liabilities of these compounds. This document emphasizes the scientific rationale behind each experimental step, provides detailed, field-tested protocols, and integrates visual workflows to enhance understanding. Our approach is grounded in the principles of rigorous scientific inquiry, ensuring that the data generated is robust, reproducible, and translatable to further stages of drug development.

Introduction: The Scientific Rationale for Screening 7-Phenyl-tetrahydro-1,4-diazepinones

The 1,4-diazepine core is a well-established pharmacophore, most notably found in benzodiazepines, which are widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] The defining feature of the compounds is the presence of a phenyl group at the 7-position of the tetrahydro-1,4-diazepinone ring. Structure-activity relationship (SAR) studies of classical benzodiazepines have consistently highlighted the importance of a substituent at the analogous C5 position for potent CNS activity.[2][3] This phenyl ring is believed to contribute significantly to the binding affinity at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[2][4]

Therefore, it is hypothesized that novel 7-phenyl-tetrahydro-1,4-diazepinones will primarily exhibit modulatory effects on CNS targets, with a high probability of interacting with GABA-A receptors. However, the broader diazepine class has also been associated with activity at other CNS targets, including serotonin receptors, which are critically involved in the regulation of mood and anxiety.[5] Consequently, a comprehensive initial screening strategy should not be limited to a single target but should cast a wider net to identify the primary mechanism of action and any potential off-target effects.

This guide outlines a screening cascade that prioritizes early assessment of CNS receptor interactions, functional activity, and potential cytotoxicity, followed by an evaluation of in vivo behavioral effects and blood-brain barrier permeability.

The Initial Screening Cascade: A Tiered Approach

A successful screening campaign is characterized by a logical progression of assays, starting with high-throughput in vitro methods to identify promising candidates and progressing to more complex and resource-intensive in vivo studies for validation.

Caption: A tiered screening cascade for 7-phenyl-tetrahydro-1,4-diazepinones.

Tier 1: Primary In Vitro Screening

The initial tier focuses on rapidly assessing the interaction of the test compounds with key CNS targets and evaluating their general cytotoxicity.

Primary Receptor Binding Assays

The logical starting point is to screen for binding affinity at receptors implicated in anxiety and sedation.

-

GABA-A Receptor Binding: Given the structural similarity to benzodiazepines, the primary hypothesis is an interaction with the GABA-A receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for the benzodiazepine binding site.

-

Serotonin Receptor Panel: To explore potential alternative mechanisms of action, a broader screening panel for key serotonin receptor subtypes involved in anxiety and depression is recommended.[6][7][8] This panel should ideally include 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Initial Cytotoxicity Screening

Early assessment of cytotoxicity is crucial to eliminate compounds that are non-specifically toxic to cells, which can lead to false positives in subsequent assays. Two common and reliable methods are the MTT and LDH assays.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability.[2]

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a marker of cell membrane integrity and cytotoxicity.

Tier 2: In Vitro Functional Characterization & ADME

Compounds that demonstrate significant binding affinity and low cytotoxicity in Tier 1 are advanced to functional assays to determine their pharmacological action (agonist, antagonist, or modulator) and initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Functional Receptor Assays

-

GABA-A Receptor Functional Assay: For compounds that bind to the GABA-A receptor, it is essential to determine if they act as positive allosteric modulators (like benzodiazepines), antagonists, or inverse agonists. This can be achieved through electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing specific GABA-A receptor subtypes.

-

Serotonin Receptor Functional Assays: Depending on the receptor subtype, functional activity can be assessed by measuring second messenger signaling (e.g., cAMP for 5-HT1A, calcium flux for 5-HT2A/2C) in cell lines expressing the target receptor.

Blood-Brain Barrier (BBB) Permeability

For a CNS-active compound to be effective, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across the BBB.[9][10][11][12][13]

Experimental Protocol: PAMPA-BBB Assay [9][11]

-

Preparation of the Donor Plate: Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

-

Preparation of the Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid solution that mimics the BBB (e.g., a mixture of phospholipids in dodecane). Add a buffer that simulates the brain environment to the acceptor wells.

-

Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich."

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

Pe = [-(VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / [Cequilibrium])

Where:

-

VD and VA are the volumes of the donor and acceptor wells, respectively.

-

A is the area of the filter membrane.

-

t is the incubation time.

-

[CA(t)] is the concentration of the compound in the acceptor well at time t.

-

[Cequilibrium] is the theoretical equilibrium concentration.

-

Data Presentation: Predicted BBB Permeability

| Compound ID | Permeability (Pe) (10-6 cm/s) | Predicted BBB Permeability |

| Control (High Permeability) | > 6.0 | High |

| Control (Low Permeability) | < 2.0 | Low |

| Test Compound 1 | 7.2 | High |

| Test Compound 2 | 1.5 | Low |

Tier 3: In Vivo Behavioral Assessment

Compounds that exhibit desirable in vitro functional activity and are predicted to be BBB-permeable are advanced to in vivo studies in rodent models to assess their behavioral effects.

Caption: Workflow for in vivo behavioral assessment.

Anxiolytic Models

-

Elevated Plus Maze (EPM): This is a widely used and validated test for assessing anxiety-like behavior in rodents.[7][14][15][16] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze (Mouse) [7][14][15][16]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.

-

Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

-

-

Light-Dark Box Test: This test also relies on the conflict between exploration and aversion to a brightly lit environment.[5][17][18][19][20] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol: Light-Dark Box (Mouse) [5][17][18][19][20]

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

-

Acclimation: Acclimate the mice to the testing room as described for the EPM.

-

Procedure: Place the mouse in the center of the light compartment and allow it to explore freely for 5-10 minutes.

-

Data Collection: Record the time spent in each compartment and the number of transitions between the compartments.

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

-

Sedation and Motor Coordination

It is crucial to distinguish between a true anxiolytic effect and a general sedative effect that may impair motor function. The rotarod test is a standard method for assessing motor coordination and balance.[6][8][21][22][23]

Experimental Protocol: Rotarod Test (Mouse) [6][8][21][22][23]

-

Apparatus: A rotating rod with a textured surface to provide grip. The speed of rotation can be constant or accelerating.

-

Training/Acclimation: Acclimate the mice to the apparatus by placing them on the stationary or slowly rotating rod for a brief period before testing.

-

Procedure: Place the mouse on the rotating rod. For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod.

-

Data Analysis: A decrease in the latency to fall compared to vehicle-treated controls indicates impaired motor coordination, which may be a result of sedation.

Data Presentation: In Vivo Behavioral Effects

| Compound ID | Dose (mg/kg) | EPM: % Time in Open Arms (Mean ± SEM) | Light-Dark: Time in Light (s) (Mean ± SEM) | Rotarod: Latency to Fall (s) (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 45.8 ± 5.3 | 285.4 ± 10.2 |

| Diazepam (Positive Control) | 1.0 | 35.8 ± 4.5 | 110.2 ± 12.1 | 150.6 ± 15.8 |

| Test Compound 1 | 10.0 | 28.9 ± 3.8 | 95.7 ± 10.5 | 275.1 ± 11.5 |

| Test Compound 2 | 10.0 | 18.1 ± 2.5 | 50.3 ± 6.1 | 120.3 ± 13.4 |

*p < 0.05 compared to vehicle

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the initial pharmacological screening of 7-phenyl-tetrahydro-1,4-diazepinones. By following this tiered approach, researchers can efficiently identify compounds with promising CNS activity, characterize their primary mechanism of action, and obtain preliminary data on their safety and developability.

Compounds that exhibit a clear anxiolytic-like profile with minimal sedative effects in these initial screens would be prioritized for further investigation. Subsequent studies would involve more detailed pharmacokinetic profiling, determination of receptor subtype selectivity, and evaluation in more complex animal models of anxiety and depression. Ultimately, the goal of this initial screening is to provide a solid foundation of data to support the advancement of the most promising candidates into lead optimization and preclinical development.

References

-

Pytka, K., et al. (2018). Serotonin receptors in depression and anxiety: Insights from animal studies. Life Sciences, 210, 106-124. [Link]

-

Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

-

Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609. [Link]

-

MMPC-Live Protocols. (2024). Rotarod. [Link]

-

Kamal, J., et al. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. protocols.io. [Link]

-

Amin, N. U., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery, 14(7), 846-857. [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

-

Multi-Center Mouse Behavior Trial. (n.d.). Protocol for Elevated Plus Maze. [Link]

-

Aligning Science Across Parkinson's. (2024). Light-dark box test for mice. [Link]

-

IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]

-

protocols.io. (2024). Light-dark box test for mice. [Link]

-

Springer Nature Experiments. (n.d.). The Light–Dark Box Test in the Mouse. [Link]

-

Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]

-

Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]

-

Loew, G. H., et al. (1986). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 29(6), 631-641. [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]

-

Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

-

Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

-

Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1676-1685. [Link]

-

G., et al. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. International Journal of Molecular Sciences, 21(11), 4059. [Link]

-

ResearchGate. (2021). Benzodiazepine receptor ligands. Synthesis and preliminary pharmacological evaluation... [Link]

-

MDPI. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. [Link]

-

Fryer, R. I., et al. (1982). Quinazolines and 1,4-benzodiazepines. 90. Structure-activity relationship between substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides and 1,4-benzodiazepinones. Journal of Medicinal Chemistry, 25(9), 1050-1055. [Link]

-

YouTube. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. [Link]

-

ACS Publications. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. [Link]

-

NIH. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. [Link]

-

protocols.io. (2023). Elevated plus maze protocol. [Link]

Sources

- 1. chemisgroup.us [chemisgroup.us]

- 2. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 7. protocols.io [protocols.io]

- 8. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. PAMPA | Evotec [evotec.com]

- 11. paralab.es [paralab.es]

- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 13. m.youtube.com [m.youtube.com]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Light-dark box test for mice [protocols.io]

- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 19. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. mmpc.org [mmpc.org]

- 22. scispace.com [scispace.com]

- 23. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Substituted 1,4-Diazepine-5-ones: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the 1,4-Diazepine-5-one Scaffold

The 1,4-diazepine-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds.[1] Its inherent conformational flexibility and the capacity for diverse substitutions have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS).[2] Notably, this seven-membered heterocyclic ring system is a key feature of the widely recognized benzodiazepine class of drugs, which exert their effects as modulators of the γ-aminobutyric acid type A (GABAA) receptor.[3] The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) of substituted 1,4-diazepine-5-ones. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to rationally design and synthesize novel analogs for a range of therapeutic targets.

Synthetic Strategies: Constructing the 1,4-Diazepine-5-one Core and Introducing Diversity

The synthesis of the 1,4-diazepine-5-one scaffold can be achieved through various synthetic routes, with multicomponent reactions (MCRs) and cyclocondensation reactions being particularly prevalent due to their efficiency and ability to generate molecular diversity.[5][6]

Core Scaffold Synthesis: A Multicomponent Approach

A robust and versatile method for constructing the 1,4-diazepine-5-one core is the Ugi four-component reaction (Ugi-4CR) followed by a deprotection and cyclization sequence.[5] This approach allows for the convergent assembly of the core structure from readily available starting materials.

Conceptual Workflow for Ugi-4CR based Synthesis of the 1,4-Diazepine-5-one Core

Caption: Downstream signaling cascade of GABAA receptor modulation by 1,4-diazepine-5-ones.

The affinity of these compounds for the GABAA receptor is influenced by the substitution pattern. For instance, electron-withdrawing groups at the 7-position of the fused benzene ring generally enhance binding affinity. [7]

Quantitative Structure-Activity Relationship (QSAR)

| Compound | R7 | R1 | R5 | IC50 (nM) for Benzodiazepine Receptor Binding |

| Diazepam | Cl | CH3 | Phenyl | 4.2 |

| Analog 1 | NO2 | H | Phenyl | 1.8 |

| Analog 2 | Cl | H | Phenyl | 15 |

| Analog 3 | Cl | CH3 | 2-Chlorophenyl | 2.5 |

Note: The IC50 values are compiled from various sources and are intended to be illustrative of general SAR trends. Direct comparison between different studies should be made with caution.

These data suggest that a nitro group at the 7-position can be more favorable for binding than a chloro group, and that substitution on the N1-position and the C5-phenyl ring also significantly impacts affinity.

Experimental Protocol: Synthesis and Characterization of a Representative Substituted 1,4-Diazepine-5-one

This section provides a detailed, step-by-step protocol for the synthesis of a representative substituted 1,4-diazepine-5-one, specifically a 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-diazepin-2-one derivative, which is structurally related to diazepam. [9][10]

Materials and Methods

-

2-Amino-5-chlorobenzophenone

-

Glycyl chloride hydrochloride

-

Hexamethylenetetramine

-

Acetic anhydride

-

Sodium hydroxide

-

Dimethyl sulfate

-

Ethanol

-

Toluene

-

Standard laboratory glassware and equipment

-

NMR spectrometer

-

Mass spectrometer

Synthetic Procedure

Step 1: Synthesis of 2-Amino-5-chloro-N-(2-chloroacetyl)benzophenone

-

To a solution of 2-amino-5-chlorobenzophenone in a suitable solvent (e.g., toluene), add glycyl chloride hydrochloride.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the precipitate with a cold solvent and dry to obtain the product.

Step 2: Cyclization to 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Suspend the product from Step 1 in ethanol and add hexamethylenetetramine.

-

Heat the mixture to reflux for 12-16 hours.

-

Cool the reaction and add water to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified cyclized product.

Step 3: N-Methylation to 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam)

-

Dissolve the product from Step 2 in a suitable solvent (e.g., dimethylformamide).

-

Add a base (e.g., sodium hydride) and stir for 30 minutes.

-

Add dimethyl sulfate dropwise and continue stirring at room temperature for 2-3 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography to obtain the final product.

Characterization

-

1H NMR (CDCl3): δ (ppm) ~3.4 (s, 3H, N-CH3), 4.3 (d, 1H, J=10.8 Hz, CH2), 5.2 (d, 1H, J=10.8 Hz, CH2), 7.2-7.6 (m, 9H, Ar-H).

-

13C NMR (CDCl3): δ (ppm) ~35.0 (N-CH3), 56.5 (CH2), 122-138 (aromatic carbons), ~168 (C=N), ~170 (C=O).

-

MS (ESI+): m/z = 285.1 [M+H]+ for C16H13ClN2O.

Conclusion: Future Directions in 1,4-Diazepine-5-one Research

The 1,4-diazepine-5-one scaffold continues to be a fertile ground for drug discovery. The synthetic versatility and the well-established biological importance of this core structure provide a solid foundation for the development of novel therapeutic agents. Future research in this area will likely focus on:

-

Exploring Novel Substitutions: The use of modern synthetic methodologies to introduce a wider range of functional groups will undoubtedly lead to the discovery of compounds with novel pharmacological profiles.

-

Targeting a Broader Range of Biological Systems: While the CNS has been the primary focus, the application of 1,4-diazepine-5-ones to other therapeutic areas, such as oncology and infectious diseases, is an exciting avenue for exploration.

-

Computational and Structural Biology Approaches: The integration of computational modeling and structural biology will enable a more rational design of ligands with enhanced affinity and selectivity for their biological targets.

By leveraging the knowledge outlined in this guide, researchers can confidently navigate the chemical space of substituted 1,4-diazepine-5-ones and contribute to the development of the next generation of innovative medicines.

References

-

Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). Biomolecules. [Link] [3][11]2. Signaling pathway downstream of GABAA receptor in the growth cone. (1995). The Journal of Neuroscience. [Link]

-

Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). PubMed. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). Molecules. [Link]

-

A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. [Link]

-

Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e]d[12][11]iazepines. IV. (1983). Semantic Scholar. [https://www.semanticscholar.org/paper/Mass-Spectral-Fragmentation-Patterns-of-11-(o--and-Ramana-Reddy/1a2a4b8b8e0e9f0d1c7c9c8d2a6b0c3e1f2a3b4c]([Link]

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). ACS Publications. [Link]

-

Fragmentation Pattern of l,4-Benzodiazepin-2-ones. (1969). The Journal of Organic Chemistry. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). PubMed. [Link]

-

Modulation of GABA(A) receptors by benzodiazepines and barbiturates is autonomous of PKC activation. (2001). Neuropharmacology. [Link]

-

Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. (2023). ACS Omega. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. [Link]

-

New synthesis of 1,3-dihydro-1,4-benzodiazepin-2(2H)-ones and 3-amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-catalyzed cross-coupling of imidoyl chlorides with organoboronic acids. (2003). The Journal of Organic Chemistry. [Link]

-

Modulation of GABA>A> receptors by benzodiazepines and barbiturates is autonomous of PKC activation. (2001). Scholars @ UT Health San Antonio. [Link]

-

Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. [Link]

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). Organic Letters. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Ovid. [Link]

-

Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e]d[12][11]iazepines. IV. (1983). ResearchGate. [Link]

-

Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2014). ResearchGate. [Link]

-

A Novel One-Pot Pseudo-Five-Component Synthesis of 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide Derivatives. (2017). ACS Publications. [Link]

-

New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. (2003). ResearchGate. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). ResearchGate. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Peertechz. [Link]

-

Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2014). PubMed. [Link]

-

Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2020). Taylor & Francis Online. [Link]

-

A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2015). ResearchGate. [Link]

-

Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. (2010). Die Pharmazie. [Link]

-

The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (2021). International Journal of Molecular Sciences. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Wiley Online Library. [Link]

-

Synthesis of Diazepam. (n.d.). Chemistry Steps. [Link]

-

5H-1,4-Benzodiazepin-5-ones. Ring-Closure Reactions of Substituted 2-Aminobenzamides. (1969). Journal of Medicinal Chemistry. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (2014). TSI Journals. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). ResearchGate. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. [Link]

- Preparation of diazepam. (1970).

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2023). MDPI. [Link]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2013). Hindawi. [Link]

-

Docking of 1,4-Benzodiazepines in the 1/ 2 GABAA Receptor Modulator Site. (2009). Journal of Medicinal Chemistry. [Link]

-

Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. (2009). Molecular Pharmacology. [Link]

-

1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. (2004). Magnetic Resonance in Chemistry. [Link]

-

Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]

- 10. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]

- 11. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to In Silico Prediction of Biological Activity for 7-Phenyl-1,4-diazepin-5-one Analogs

Abstract

The 7-phenyl-1,4-diazepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs.[1] The development of novel analogs from this scaffold is a key objective in the pursuit of therapeutics with improved efficacy, selectivity, and safety profiles. This guide provides an in-depth technical walkthrough of a robust, validated in silico workflow designed to predict the biological activity of novel 7-phenyl-1,4-diazepin-5-one analogs. By integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this computational approach enables the rational design and prioritization of candidate molecules, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.[2][3]

Foundational Concepts: The 'Why' Behind the Workflow

Before detailing the protocol, it is crucial to understand the scientific principles that underpin this in silico strategy. Modern drug discovery is no longer a process of serendipitous finding; it is a design-driven endeavor. Computational tools allow us to build predictive models based on the fundamental physics and chemistry of molecular interactions.

-

Structure-Based Drug Design (SBDD): The central hypothesis of SBDD is that a molecule's biological activity is directly related to its ability to bind to a specific macromolecular target, such as a protein receptor or enzyme.[4] Molecular docking is the primary tool of SBDD. It computationally predicts the preferred orientation and binding affinity of one molecule (the ligand, our diazepine analog) to the binding site of another (the receptor).[4][5] A lower, more negative binding energy score typically indicates a stronger, more stable interaction.[5]

-

Ligand-Based Drug Design (LBDD): When a high-resolution 3D structure of the target is unavailable, we can derive insights from the chemical features of known active and inactive molecules. QSAR modeling is a powerful LBDD technique that builds a mathematical relationship between the physicochemical properties of a set of molecules and their biological activity.[6][7] A validated QSAR model can then be used to predict the activity of new, untested analogs.[7]

-

Pharmacokinetics and Safety (ADMET): A compound can exhibit excellent target affinity but fail in clinical trials due to poor absorption, rapid metabolism, or unforeseen toxicity.[2] In silico ADMET prediction uses computational models trained on large datasets of experimental data to forecast these properties early in the design phase, allowing researchers to flag and deprioritize molecules with unfavorable profiles.[8][9][10] This pre-emptive screening is critical for avoiding late-stage failures.[8]

The Integrated In Silico Workflow

Our approach is a multi-stage funnel, designed to progressively filter a library of virtual analogs to identify the most promising candidates for synthesis and experimental validation. Each step builds upon the last, providing a layer of self-validation and increasing confidence in the final predictions.

Caption: Integrated workflow for in silico prediction of biological activity.

Detailed Methodologies & Protocols

As a Senior Application Scientist, I emphasize that the quality of your output is entirely dependent on the rigor of your input and process. Garbage in, garbage out. The following protocols are designed to ensure high-quality, reproducible results.

Target Identification and Preparation

Rationale: The 7-phenyl-1,4-diazepin-5-one core is characteristic of benzodiazepines, whose primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[1][11] Therefore, the GABA-A receptor is the logical biological target for this study. Recent cryo-electron microscopy structures provide an excellent basis for our docking experiments.[12]

Protocol:

-

Obtain Receptor Structure: Download the cryo-EM structure of the human α1β3γ2 GABA-A receptor in complex with a benzodiazepine ligand (e.g., diazepam or alprazolam) from the Protein Data Bank (PDB). PDB IDs 6HUP or 6HUO are suitable starting points.[12]

-

Prepare the Protein:

-

Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, Discovery Studio).

-

Remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands. This is critical because we want to dock our novel analogs into an empty binding site.

-

Add polar hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Perform a constrained energy minimization of the protein structure to relax any steric clashes introduced during the hydrogen addition step, while keeping the backbone atoms fixed.

-

Ligand Preparation

Rationale: Ligands must be converted into a 3D format with an energetically favorable conformation before docking. Starting with a poor ligand conformation can lead to inaccurate docking poses and scores.

Protocol:

-

Create 2D Structures: Draw the 7-phenyl-1,4-diazepin-5-one analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Convert the 2D structures to 3D.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation for each analog. This step ensures the bond lengths and angles are realistic.[13]

-

Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to each atom. This is essential for accurately calculating electrostatic interactions during the docking simulation.

Molecular Docking Simulation

Rationale: This is the core of the structure-based prediction. We will use AutoDock Vina, a widely used and validated open-source docking program, to predict the binding mode and affinity of our analogs.

Protocol:

-

Define the Binding Site: The binding site is defined as the region where the co-crystallized benzodiazepine was located in the original PDB structure.[14] Define a "grid box" that encompasses this entire site, typically with a 10-15 Å buffer around the location of the original ligand.

-

Run Docking Simulation: Use a program like PyRx or AutoDock Tools to run the docking simulation.[13] The software will systematically sample different conformations and orientations of the ligand within the defined binding site.[4]

-

Scoring and Analysis: The program will output several possible binding poses for each ligand, ranked by a scoring function (binding affinity) in kcal/mol.[5] The pose with the lowest binding energy is considered the most probable.

-

Validation (Self-Validating System): As a crucial control, re-dock the original ligand (e.g., diazepam) into the prepared receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that your docking parameters are appropriate.

ADMET and Physicochemical Property Prediction

Rationale: Early assessment of drug-likeness and potential liabilities is paramount.[3][8] We will use a reliable web-based tool, SwissADME, to predict key pharmacokinetic and physicochemical properties.

Protocol:

-

Submit Structures: Input the SMILES strings of the top-performing analogs from the docking study into the SwissADME web server.

-

Analyze Output: The server will provide a comprehensive report. Pay close attention to:

-

Lipinski's Rule of Five: Assesses oral bioavailability potential.

-

GI Absorption & BBB Permeant: Predicts absorption and ability to cross the blood-brain barrier (essential for a CNS target).

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

PAINS (Pan-Assay Interference Compounds): Flags promiscuous compounds that may show false positives in assays.

-

Synthetic Accessibility: Estimates the ease of chemical synthesis.

-

Data Presentation and Candidate Selection

Rationale: The final step involves integrating all computational data to make an informed decision. A candidate that binds strongly but has a high toxicity risk is not a viable lead. The ideal candidate has a balanced profile.

The table below presents a hypothetical summary for a selection of designed analogs, demonstrating how the data should be structured for comparative analysis.

| Analog ID | Binding Affinity (kcal/mol) | Predicted pIC50 (QSAR) | Lipinski Violations | GI Absorption | BBB Permeant | Synthetic Accessibility | Verdict |

| Lead-01 | -9.5 | 8.2 | 0 | High | Yes | 2.1 | Priority |

| Lead-02 | -9.2 | 7.9 | 0 | High | Yes | 2.5 | Priority |

| Lead-03 | -10.1 | 8.5 | 1 (MW > 500) | High | No | 4.5 | Deprioritize |

| Lead-04 | -7.1 | 6.5 | 0 | High | Yes | 1.9 | Low Potency |

| Lead-05 | -9.8 | 8.3 | 0 | Low | Yes | 3.8 | Poor PK |

Decision-Making Framework:

-

Priority Candidates (e.g., Lead-01, Lead-02): Exhibit strong binding affinity, favorable QSAR predictions, and a clean ADMET profile. These are the molecules recommended for immediate synthesis and in vitro biological evaluation.

-

Deprioritize (e.g., Lead-03, Lead-05): Show a critical flaw, such as a Lipinski violation leading to poor BBB permeance or low predicted GI absorption. These should be reconsidered for structural modification or discarded.

-

Low Potency (e.g., Lead-04): While having a good safety profile, the predicted binding is significantly weaker than the lead compounds. These are not competitive candidates.

Conclusion and Authoritative Grounding

This in silico guide outlines a validated, multi-faceted approach to rationally design and prioritize novel 7-phenyl-1,4-diazepin-5-one analogs. By leveraging the predictive power of molecular docking and ADMET profiling, research teams can significantly enhance the efficiency of the drug discovery process, focusing resources on compounds with the highest probability of success. The key to this process is not just the execution of steps but the expert interpretation of integrated data to select candidates with a holistically promising profile.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology. [Link]

-

ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

ResearchGate. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. [Link]

-

CD ComputaBio. In Silico ADMET Prediction Service. [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

-

Wikipedia. Benzodiazepine. [Link]

-

Jadwiga, K., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry. [Link]

-

Jones, B. L., & Pearce, R. A. (2003). Mechanism of action of benzodiazepines on GABAA receptors. Journal of General Physiology. [Link]

-

Cannaert, A., et al. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Molecules. [Link]

-

YouTube. (2023). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. [Link]

-

Frontiers. (2022). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. [Link]

-

Nutt, D. J., & Malizia, A. L. (2001). New insights into the role of the GABAA–benzodiazepine receptor in psychiatric disorder. The British Journal of Psychiatry. [Link]

-

Guedes, I. A., et al. (2019). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]

-

Lüscher, C., & Keller, D. (2010). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. Trends in Neurosciences. [Link]

-

Marder, M., et al. (2003). Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABA(A) receptor complex. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (2003). Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABAA receptor complex | Request PDF. [Link]

-

MDPI. (2020). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

Masi, A., et al. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubMed. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][5][8]diazepin-11-one-based potent and selective Chk-1 inhibitors. [Link]

-

PubMed Central. (2020). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]

-

PubMed. (2019). Design, Synthesis, in Silico Pharmacokinetics Prediction and Biological Evaluation of 1,4-dihydroindeno[1,2-c]pyrazole Chalcone as EGFR /Akt Pathway Inhibitors. [Link]

-

National Institutes of Health. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. [Link]

Sources

- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Pharmacophore Identification Based on the 1,4-Diazepine Scaffold

Abstract

The 1,4-diazepine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the systematic identification of novel pharmacophores derived from this versatile scaffold. We will traverse the strategic design and synthesis of 1,4-diazepine-based compound libraries, delve into the intricacies of both ligand-based and structure-based pharmacophore modeling, and outline robust virtual and high-throughput screening methodologies. By integrating synthetic chemistry with computational approaches, this guide aims to equip researchers with the expertise to unlock new therapeutic agents targeting a wide array of diseases, from central nervous system disorders to cancer.[3][4]

The 1,4-Diazepine Scaffold: A Privileged Foundation for Drug Discovery

The 1,4-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility.[5] This duality allows for the precise spatial orientation of various substituents, making it an ideal template for mimicking peptide secondary structures and interacting with a diverse range of biological targets.[6] The historical success of benzodiazepines, such as diazepam, in treating anxiety and convulsions underscores the therapeutic potential embedded within this scaffold.[7][8] Modern drug discovery efforts continue to leverage this framework to develop novel agents with improved efficacy and reduced side effects for a broad spectrum of diseases including cancer, infectious diseases, and inflammatory conditions.[2][4]

The inherent "drug-like" properties of the 1,4-diazepine scaffold, including a balance of hydrophilicity and lipophilicity, contribute to its favorable pharmacokinetic profiles.[5] Furthermore, the synthetic tractability of the diazepine ring allows for the creation of large, diverse chemical libraries, which are essential for high-throughput screening and the identification of novel hits.[6][9]

Strategic Synthesis of 1,4-Diazepine Libraries: Building the Molecular Toolkit